rac cis Moxifloxacin-d4 Hydrochloride
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Overview
Description
Moxifloxacin-d4 (hydrochloride) is a deuterated form of moxifloxacin, a synthetic fluoroquinolone antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of moxifloxacin. The deuterium atoms in Moxifloxacin-d4 replace hydrogen atoms, which can help in tracing the compound in biological systems without altering its pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Moxifloxacin-d4 (hydrochloride) involves the incorporation of deuterium atoms into the moxifloxacin molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the use of deuterated methanol in the presence of a catalyst to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Moxifloxacin-d4 (hydrochloride) typically involves large-scale synthesis using deuterated reagents. The process includes purification steps to ensure high purity of the final product. A mixed solvent of ethanol, water, and concentrated hydrochloric acid is often used to dissolve and crystallize the crude product, resulting in a high-purity Moxifloxacin-d4 (hydrochloride) suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Moxifloxacin-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Moxifloxacin-d4 (hydrochloride) can lead to the formation of quinolone derivatives, while reduction can yield hydroquinolone derivatives .
Scientific Research Applications
Moxifloxacin-d4 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of fluoroquinolones.
Biology: Employed in metabolic studies to understand the pathways and mechanisms of moxifloxacin metabolism.
Medicine: Used in pharmacokinetic studies to trace the distribution and elimination of moxifloxacin in the body.
Industry: Applied in the development of new antibiotics and in quality control processes for pharmaceutical products .
Mechanism of Action
Moxifloxacin-d4 (hydrochloride) exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Moxifloxacin-d4 (hydrochloride) prevents bacterial cell replication and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with similar mechanisms of action.
Levofloxacin: A fluoroquinolone used to treat a variety of bacterial infections.
Ofloxacin: A racemic mixture of levofloxacin and its inactive isomer.
Uniqueness
Moxifloxacin-d4 (hydrochloride) is unique due to the presence of deuterium atoms, which makes it an ideal compound for tracing and studying the pharmacokinetics and metabolic pathways of moxifloxacin without altering its pharmacological properties. This deuterated form provides more accurate and detailed insights into the behavior of the drug in biological systems .
Properties
Molecular Formula |
C21H25ClFN3O4 |
---|---|
Molecular Weight |
441.9 g/mol |
IUPAC Name |
7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i8D2,10D2; |
InChI Key |
IDIIJJHBXUESQI-RPKOYQESSA-N |
Isomeric SMILES |
[2H]C1([C@@H]2CCCN[C@@H]2C(N1C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F)([2H])[2H])[2H].Cl |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |
Origin of Product |
United States |
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